(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
Description
(2R)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid is a chiral organic compound characterized by a hydroxyl group at the C2 position, a 4-nitrophenyl substituent at C3, and a propanoic acid backbone. Key properties include:
- Molecular formula: C₉H₉NO₅
- Molecular weight: 211.17 g/mol (based on ESI-MS data) .
- Stereochemistry: The R-configuration at C2 is confirmed through chiral resolution and synthesis starting from (R)-2-(4-nitrophenyl)propanoic acid .
- Synthesis: Produced via microbial transformation of 4-nitro-L-phenylalanine by Klebsiella sp. CK6, yielding phenyllactic acid-type metabolites .
Properties
IUPAC Name |
(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHYZGPSJIUDDU-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the nitration of phenylalanine derivatives followed by hydroxylation. For example, starting from (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, the compound can be synthesized in four steps without racemization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and hydroxylation reactions. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(4-nitrophenyl)propanoic acid.
Reduction: Formation of (2R)-2-hydroxy-3-(4-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Structural features :
- 4-Nitrophenyl group : Imparts strong electron-withdrawing effects, enhancing acidity (pKa of carboxyl group ≈ 3.9).
- Hydroxyl group : Participates in hydrogen bonding, influencing solubility and reactivity.
- Applications : Investigated for antimicrobial properties and as a precursor in chiral synthesis .
Comparison with Structurally Similar Compounds
(2R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic Acid
(2R)-2-Amino-3-(4-nitrophenyl)propanoic Acid
(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic Acid
(2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic Acid
Comparative Data Table
Key Research Findings
- Synthetic Methods: The parent compound is synthesized via microbial transformation , while the hydroxyl derivative is produced enzymatically . Chiral resolution and diastereomeric salt methods are critical for enantiopure synthesis of amino-substituted analogues .
- Structure-Activity Relationships: Electron-withdrawing groups (e.g., -NO₂) enhance acidity and antimicrobial activity . Lipophilic substituents (e.g., tetrahydrofuran, methylphenylsulfanyl) improve pharmacokinetic properties .
Biological Activity
(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid, also known by its chemical identifier CID 53975062, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C₉H₉N₁O₅
- Molecular Weight : 197.15 g/mol
- IUPAC Name : this compound
The compound features a hydroxyl group and a nitro group, which contribute to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets.
- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that may inhibit enzyme activity. This inhibition can be crucial in pathways involving inflammatory responses.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function, particularly in proteins and nucleic acids.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been studied for its ability to inhibit polymorphonuclear leukocyte (PMN) chemotaxis induced by chemokines like CXCL8. This inhibition is vital in conditions where excessive neutrophil recruitment leads to tissue damage .
2. Antimicrobial Activity
The compound has also shown potential antimicrobial properties, making it a candidate for further exploration in therapeutic applications against bacterial infections.
3. Cytotoxicity Studies
In vitro studies have demonstrated that at concentrations above 200 µM, this compound can exhibit cytotoxic effects on various cell lines. These studies are essential for understanding the safety profile of the compound in potential therapeutic contexts .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of PMN chemotaxis | |
| Antimicrobial | Activity against certain bacterial strains | |
| Cytotoxicity | Cytotoxic effects at high concentrations |
Case Study: Inhibition of Neutrophil Recruitment
A study evaluated the efficacy of this compound in a model of transient cerebral ischemia in rats. The compound was effective in reducing PMN infiltration and infarct size, suggesting its potential for treating conditions involving excessive inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
